

Spectroscopic comparison of different O-substituted hydroxylamines

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Compound of Interest

Compound Name: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

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Spectroscopic Comparison of O-Substituted Hydroxylamines: A Technical Guide

Executive Summary

This guide provides a rigorous spectroscopic and functional comparison of O-substituted hydroxylamines (alkoxyamines), a critical class of "alpha-effect" nucleophiles used extensively in bioconjugation (oxime ligation), drug development (e.g., IDO1 inhibitors), and fragment-based screening.

We focus on three distinct derivatives representing the primary chemical classes encountered in research:

- O-Methylhydroxylamine (Methoxyamine): The smallest, sterically unencumbered variant.
- O-Benzylhydroxylamine (Benzyloxyamine): A UV-active, hydrophobic variant often used as a protecting group or pharmacophore.

- O-Allylhydroxylamine: A reactive "handle" variant used for dual-functionalization (oxime ligation + thiol-ene/metathesis).

Chemical Scope & Fundamental Properties

The reactivity of these compounds is governed by the Alpha Effect—the increased nucleophilicity of the nitrogen atom due to the adjacent lone pair on the oxygen. However, the R-group attached to the oxygen significantly modulates solubility, spectroscopic visibility, and steric access.

Derivative	Structure	Molecular Weight (Free Base)	Key Feature
O-Methyl		47.06 g/mol	High water solubility; "Invisible" in UV.
O-Benzyl		123.15 g/mol	UV-active chromophore; Lipophilic.
O-Allyl		73.09 g/mol	Orthogonal reactivity (Alkene handle).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification. The electronegative oxygen atom deshields the

-protons significantly compared to standard amines.

Comparative

¹H NMR Data (in

or

):

Proton Type	O-Methyl (ppm)	O-Benzyl (ppm)	O-Allyl (ppm)	Multiplicity & Coupling ()
	~5.5 (broad)	~5.4 (broad)	~5.5 (broad)	Exchangeable; disappears in .
-Proton ()	3.55 (s)	4.72 (s)	4.18 (d)	Hz (Allyl)
Vinyl (Internal)	N/A	N/A	5.95 (m)	Complex splitting pattern.
Vinyl (Terminal)	N/A	N/A	5.20 - 5.35 (m)	Distinct geminal splitting.
Aromatic	N/A	7.30 - 7.45 (m)	N/A	Multiplet (5H).

Expert Insight:

- Quantification: For O-Benzyl samples, the singlet at 4.72 ppm is an ideal internal standard for qNMR due to its isolation from the aliphatic region.
- Salt Effects: The hydrochloride salts () will show a significant downfield shift of the -protons (approx +0.3 to +0.5 ppm) compared to the free base.

UV-Visible Spectroscopy

This is the primary differentiator for assay development.

- O-Methyl & O-Allyl: Effectively transparent above 210 nm.
 - Implication: You cannot use standard UV (

) to quantify these reagents or their conjugation efficiency directly. You must rely on the consumption of the aldehyde/ketone target (loss of signal) or use a colorimetric assay (e.g., TNBS).

- O-Benzyl: Strong absorbance in the UV region.
 - nm (typical for benzyl).
 - Implication: Allows for direct HPLC monitoring using a UV detector.

Infrared (IR) Spectroscopy

Key diagnostic bands for verifying the integrity of the functionality.

- N-H Stretch: 3300–3150 cm (Broad, often split into symmetric/asymmetric doublets).
- C-O Stretch: 1050–1000 cm (Strong).
- N-O Stretch: 900–1000 cm (Medium/Weak, often obscured).
- Diagnostic Shift: Upon oxime formation (), the broad N-H stretch disappears, replaced by a weak stretch (~1640 cm).

Performance Comparison: Reactivity & Kinetics Acid Dissociation Constants (pKa)

The basicity of the nitrogen is lower than that of hydroxylamine itself due to the electron-donating alkyl group being less effective than H at stabilizing the conjugate acid through solvation, or inductive withdrawal by the R-O bond.

Compound	pKa (Conjugate Acid)	Nucleophilicity at pH 7
Hydroxylamine	-6.0	Moderate (Mostly protonated)
O-Methyl	-4.6	High (Mostly unprotonated free base)
O-Benzyl	-4.7	High (Mostly unprotonated free base)

Critical Mechanism: At physiological pH (7.4), O-substituted hydroxylamines exist primarily as the free base (neutral form), making them reactive nucleophiles immediately. In contrast, unsubstituted hydroxylamine is largely protonated (

), requiring higher pH for optimal reactivity.

Oxime Ligation Kinetics

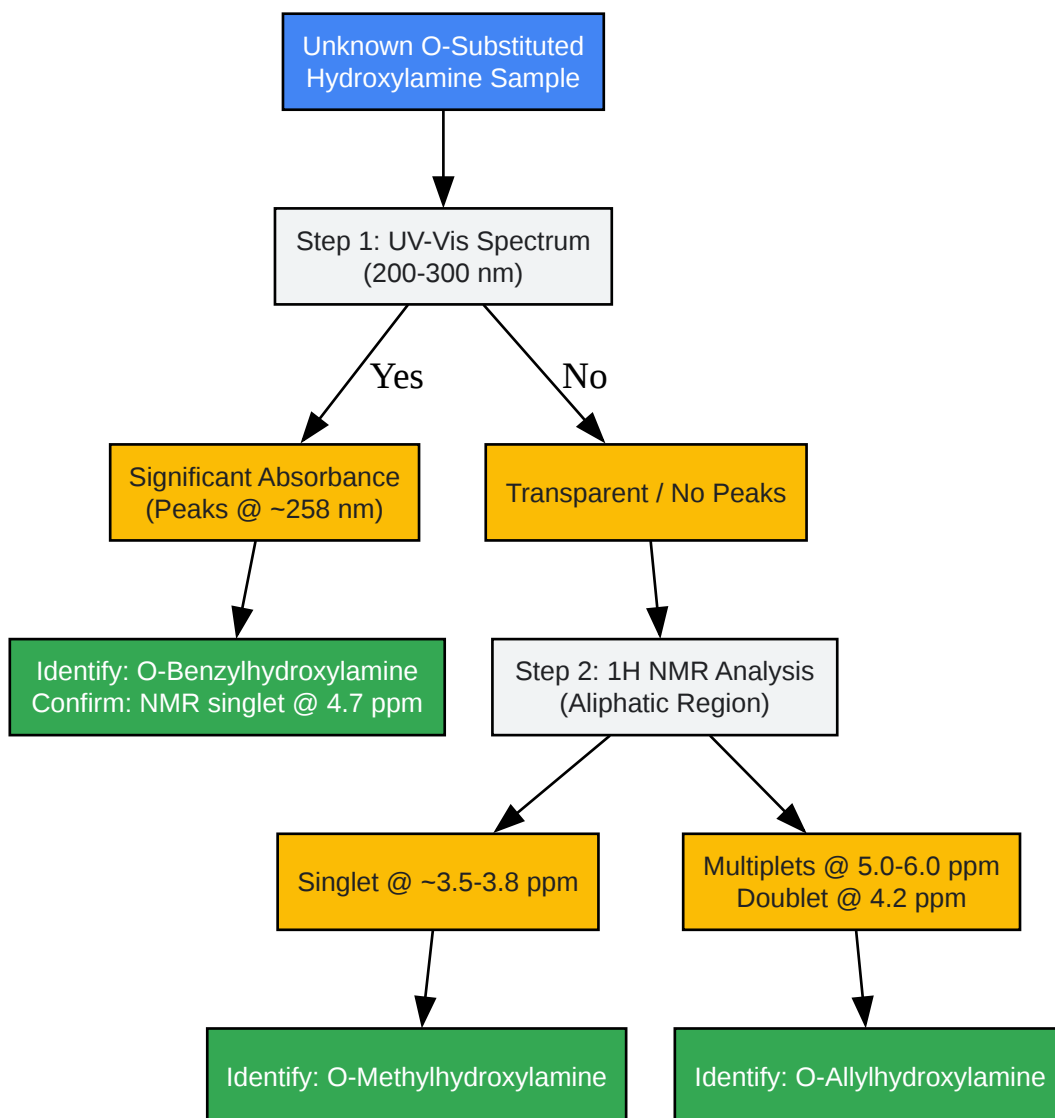
The reaction rate follows the order: Hydroxylamine > O-Methyl > O-Benzyl.

- Steric Hindrance: The bulky benzyl group retards the initial nucleophilic attack on the carbonyl carbon compared to the methyl group.
- Catalysis: All derivatives benefit significantly (10–100x rate increase) from Aniline Catalysis at neutral pH.

Visualizations

Figure 1: Spectroscopic Identification Workflow

A logical flow for identifying an unknown O-substituted hydroxylamine sample.

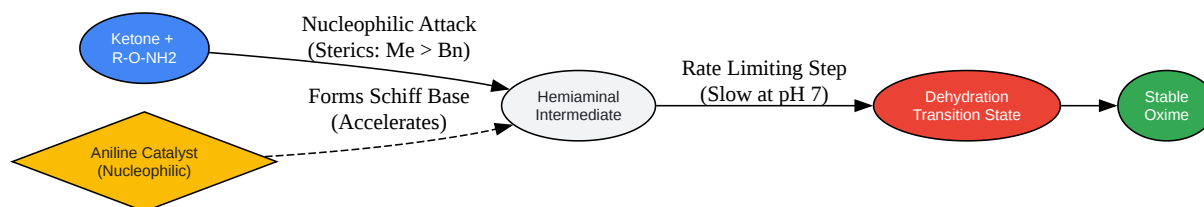


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Caption: Decision tree for the rapid identification of O-substituted hydroxylamines using standard spectroscopic techniques.

Figure 2: Oxime Ligation & Catalysis Pathway

Illustrating the kinetic bottleneck and how the R-group influences the transition state.



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Caption: Mechanism of oxime formation. Steric bulk of the R-group (Me vs Bn) primarily affects the initial nucleophilic attack.

Experimental Protocols

Protocol A: Preparation of Free Base for Spectroscopy

Most hydroxylamines are supplied as HCl salts. For accurate NMR/IR characterization of the organic moiety, conversion to the free base is recommended.

- Dissolution: Dissolve 100 mg of the hydrochloride salt in 2 mL of (for NMR) or minimal water (for extraction).
- Neutralization: Add 1.1 equivalents of or .
 - Note: Avoid strong hydroxides (NaOH) to prevent potential degradation or hydrolysis side reactions.
- Extraction (for non-water soluble variants like O-Benzyl):
 - Extract 3x with .

- Dry organic layer over
- .
- Filter and transfer directly to NMR tube.
- Observation: The chemical shifts of the
-protons will shift upfield (lower ppm) by approximately 0.3–0.5 ppm upon deprotonation.

Protocol B: Kinetic Monitoring of Ligation (UV-Vis Method)

Applicable only for reactions involving UV-active aldehydes (e.g., Benzaldehyde) or O-Benzylhydroxylamine.

- Buffer: Prepare 100 mM Phosphate Buffer, pH 7.0.
- Reactants:
 - Aldehyde (1 mM final).
 - Alkoxyamine (1.5 mM final - slight excess).
- Catalyst (Optional): Aniline (10 mM).
- Measurement:
 - Monitor absorbance at the specific
of the oxime product (often shifted 10-20 nm red from the aldehyde).
 - Alternative: For O-Benzylhydroxylamine reacting with non-UV ketones, monitor the disappearance of the ketone carbonyl peak via HPLC.

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